molecular formula C18H24Cl2N2O.HCl B1662559 cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride CAS No. 112465-94-8

cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride

Cat. No. B1662559
M. Wt: 391.8 g/mol
InChI Key: WFUASZXAHZXJMX-PPPUBMIESA-N
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Description

“Cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride” is a chemical compound used in various scientific research applications due to its unique properties and structure. It is also known as U-54494A and is being developed as a novel anticonvulsant/antiseizure agent .


Chemical Reactions Analysis

The compound undergoes extensive intestinal and hepatic first-pass metabolism when orally administered . The plasma concentrations of the four known metabolites of U-54494A were apparently higher for the oral and intraportal routes compared to that after intravenous administration .

Scientific Research Applications

Quantitative Determination in Plasma

A sensitive high-performance liquid chromatography (HPLC) method was developed for the quantitative determination of cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide and its metabolites in dog plasma. This method, involving selective solid-phase extraction and HPLC separation, is significant in preclinical pharmacokinetic studies (Zhong & Williams, 1993).

Excitatory Amino Acid Antagonism and Neurotransmitter Release

Research has shown that cis-3,4-dichloro-N-methyl-N-[2-(1-Pyrrolidinyl)-cyclohexyl] benzamide monohydrochloride acts as an excitatory amino acid antagonist. It impacts the release of acetylcholine from the striatum, indicating a potential role in modulating neurotransmitter release, possibly contributing to its anticonvulsant effects (Sethy & Sage, 1992).

High-Affinity Sigma Ligands

The compound has been studied for its sigma receptor activity. Alterations in its stereochemistry result in high-affinity sigma ligands, highlighting its potential in pharmacological research related to sigma receptors (de Costa et al., 1989).

Anticonvulsant Activity

cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride has shown potent anticonvulsant activity without the analgesic or sedative effects typically associated with opioids. This activity is linked to its interaction with sodium channels and its effect on neuronal excitability, particularly in seizure conditions (Zhu et al., 1993).

Interaction with Voltage-Gated Channels

The compound's interaction with voltage-gated sodium and potassium channels in neuroblastoma cells suggests its potential in modulating ion channel activity. This action canbe significant in understanding and treating various neurological conditions, especially those related to abnormal ion channel functioning (Zhu & Im, 1992).

Pharmacological Activities and Stereochemistry

Research has also explored the pharmacological activities and stereochemistry of the compound's enantiomers. These studies provide insights into its receptor selectivity and effectiveness in specific pharmacological applications, such as analgesia and seizure control (Rothman et al., 1989).

Gastroprotective Effects

The stereoisomers of related compounds have been evaluated for their gastroprotective effects, indicating potential applications in treating gastrointestinal conditions. The research on cis- and trans-isomers reveals differences in their efficacy against gastric injury (Nosál'ová et al., 1997).

Block of Potassium Currents

The compound's ability to block voltage-gated potassium currents in mouse neuroblastoma cells has implications for its potential use in neurological disorders. This research suggests its role in modulating potassium channel activity and its relevance in the development of anticonvulsant therapies (Zhu et al., 1992).

properties

IUPAC Name

3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUASZXAHZXJMX-PPPUBMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920763
Record name 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride

CAS RN

112465-94-8
Record name U 54494A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112465948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name U-54494A HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZ8ZBR9LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride
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cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride
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cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride
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cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride

Citations

For This Compound
3
Citations
WZ Zhong, MG Williams, KJ Cook… - Pharmaceutical …, 1994 - Springer
A multiple cannulated rat model was utilized to investigate the relative contribution of the gut and liver as sites of first-pass metabolism of orally administered U-54494 A, an …
Number of citations: 6 link.springer.com
WZ Zhong, MG Williams, MR Schuette… - Enantiomer, 1996 - europepmc.org
U-54494A, a racemic mixture of two enantiomers, is being developed in racemic form as an anticonvulsant drug candidate. A comparative pharmacokinetic study with intravenous and …
Number of citations: 3 europepmc.org
VH Sethy, GP Sage - Neuropharmacology, 1992 - Elsevier
The effect of (U-54494A) cis-3,4-dichloro-N-methyl-N-[2-(1-Pyrrolidinyl)-cyclohexyl] benzamide monohydrochloride, an excitatory amino acid antagonist, on N- methyl- d -aspartic acid (…
Number of citations: 7 www.sciencedirect.com

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